molecular formula C12H6N4 B4359874 (Quinoxalin-2-ylmethylidene)propanedinitrile

(Quinoxalin-2-ylmethylidene)propanedinitrile

Cat. No.: B4359874
M. Wt: 206.20 g/mol
InChI Key: KSHGFMJJGLYCNX-UHFFFAOYSA-N
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Description

(Quinoxalin-2-ylmethylidene)propanedinitrile is an organic compound that features a quinoxaline ring attached to a methylene group, which is further connected to a malononitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Quinoxalin-2-ylmethylidene)propanedinitrile typically involves the condensation of quinoxaline derivatives with malononitrile. One common method is the Knoevenagel condensation, where quinoxaline aldehydes react with malononitrile in the presence of a base such as piperidine . The reaction is usually carried out in a solvent like ethanol under reflux conditions to achieve high yields .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: (Quinoxalin-2-ylmethylidene)propanedinitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(Quinoxalin-2-ylmethylidene)propanedinitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (Quinoxalin-2-ylmethylidene)propanedinitrile involves its interaction with specific molecular targets. For example, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, which can improve neurotransmission in Alzheimer’s disease . The compound’s photochemical properties are attributed to its ability to undergo amide–iminol tautomerism, which affects its electronic structure and reactivity .

Comparison with Similar Compounds

Uniqueness: (Quinoxalin-2-ylmethylidene)propanedinitrile is unique due to its specific combination of a quinoxaline ring and a malononitrile moiety, which imparts distinct chemical and photochemical properties. Its ability to act as a versatile building block for various chemical reactions and its potential in medicinal chemistry make it a compound of significant interest .

Properties

IUPAC Name

2-(quinoxalin-2-ylmethylidene)propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6N4/c13-6-9(7-14)5-10-8-15-11-3-1-2-4-12(11)16-10/h1-5,8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSHGFMJJGLYCNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C=C(C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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